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Introduction
Lactosyl-C18-sphingosine, also known as lyso-lactosylceramide, is a bioactive sphingolipid

derived from lactosylceramide. It consists of a C18 sphingosine backbone attached to a lactose

disaccharide. While lactosylceramide has been extensively studied for its role as a key

intermediate in the biosynthesis of complex glycosphingolipids and its involvement in cellular

signaling, the specific endogenous metabolism of its lyso-form, lactosyl-C18-sphingosine, is

an area of growing research interest. This technical guide provides an in-depth overview of the

core aspects of lactosyl-C18-sphingosine metabolism, focusing on its synthesis, degradation,

and the key enzymes involved. The guide also includes quantitative data, detailed experimental

protocols, and visualizations of the metabolic pathways.

Metabolic Pathways
The metabolism of lactosyl-C18-sphingosine is intricately linked to the metabolism of its

acylated form, lactosylceramide. The primary pathways involve the deacylation of

lactosylceramide to form lactosyl-C18-sphingosine and its subsequent degradation through

enzymatic hydrolysis.
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Lactosyl-C18-sphingosine is generated from its precursor, lactosylceramide. The synthesis of

lactosylceramide occurs in the Golgi apparatus and involves the sequential addition of glucose

and galactose to a ceramide backbone.

Glucosylceramide Synthesis: The first step is the formation of glucosylceramide (GlcCer)

from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS).

Lactosylceramide Synthesis: Subsequently, lactosylceramide synthase (β-1,4-

galactosyltransferase 5 or 6, B4GALT5/6) transfers a galactose moiety from UDP-galactose

to glucosylceramide, forming lactosylceramide (LacCer).[1][2]

Catabolism: Formation and Degradation of Lactosyl-
C18-Sphingosine
Lactosyl-C18-sphingosine is formed through the deacylation of lactosylceramide and is

subsequently degraded by lysosomal hydrolases.

Formation of Lactosyl-C18-Sphingosine: In the lysosome, acid ceramidase (ASAH1) can

deacylate lactosylceramide to yield lactosyl-C18-sphingosine and a free fatty acid.[3] This

pathway is particularly relevant in the context of certain lysosomal storage diseases where

the accumulation of glycosphingolipids can lead to increased formation of their lyso-

derivatives.

Degradation of Lactosyl-C18-Sphingosine: The primary route for the breakdown of

lactosyl-C18-sphingosine is the sequential cleavage of the sugar residues by lysosomal β-

galactosidases.[4] The hydrolysis of the terminal galactose residue by β-galactosidase yields

glucosylsphingosine (lyso-glucosylceramide). Glucosylsphingosine is then further hydrolyzed

by a β-glucosidase to sphingosine and glucose.[4]

The potential for reacylation of lactosyl-C18-sphingosine back to lactosylceramide is a

plausible metabolic route, given that reacylation is a common step in sphingolipid metabolism

(the "salvage pathway"). However, specific enzymes that catalyze the direct acylation of

lactosyl-C18-sphingosine have not been extensively characterized in the reviewed literature.

Quantitative Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7917694/
https://www.mdpi.com/1422-0067/22/4/1816
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://archive.hshsl.umaryland.edu/entities/publication/84beafae-9a4a-4fed-a476-ae63085f1382
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3111543/
https://pubmed.ncbi.nlm.nih.gov/3111543/
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://www.benchchem.com/product/b051368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the available quantitative data on lactosylceramide and its

metabolizing enzymes. Data on the specific concentrations and enzyme kinetics for lactosyl-
C18-sphingosine are limited.

Parameter Value Organism/Cell Type Reference

Lactosylceramide

Concentration
~109 molecules/cell

Human

Polymorphonuclear

Neutrophils

[5]

Lactosylceramide

Synthase (B4GALT5)

Km for UDP-

Galactose

214.4 µM

HEK-293T cells

overexpressing

human B4GALT5

[6]

Lactosylceramide

Synthase (B4GALT5)

Km for

Glucosylceramide (d7-

labeled)

2.47 µM

HEK-293T cells

overexpressing

human B4GALT5

[6]

Lactosylceramide β-

galactosidase Km
2.2 x 10-5 M Rat Brain [7]

Experimental Protocols
Quantification of Lactosylceramide and Lactosyl-C18-
Sphingosine by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of

lactosylceramide and lactosyl-C18-sphingosine in biological samples.

a. Sample Preparation (from Cultured Cells)

Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

Perform lipid extraction using a suitable organic solvent system, such as a mixture of

chloroform and methanol.
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Add internal standards for lactosylceramide and lactosyl-C18-sphingosine (e.g.,

isotopically labeled analogs) to the sample prior to extraction to correct for extraction

efficiency and matrix effects.

Evaporate the organic solvent under a stream of nitrogen.

Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g.,

methanol).

b. LC-MS/MS Analysis

Liquid Chromatography (LC):

Utilize a C18 reversed-phase column for separation.

Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: water

with 0.1% formic acid, B: methanol with 0.1% formic acid).

Optimize the gradient to achieve good separation of the analytes from other lipid species.

Tandem Mass Spectrometry (MS/MS):

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-

product ion transitions for both the endogenous lipids and their corresponding internal

standards.

Optimize MS parameters such as declustering potential and collision energy for each

analyte to maximize sensitivity.

c. Data Analysis

Integrate the peak areas for the MRM transitions of the analytes and internal standards.

Calculate the ratio of the analyte peak area to the internal standard peak area.
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Quantify the concentration of the analytes by comparing these ratios to a standard curve

generated using known concentrations of pure standards.

Lactosylceramide Synthase Activity Assay
This protocol describes a method to measure the activity of lactosylceramide synthase in cell or

tissue homogenates.

a. Preparation of Cell/Tissue Homogenate

Homogenize cells or tissues in a suitable buffer (e.g., 50 mM HEPES, pH 7.3) containing

protease inhibitors.

Determine the protein concentration of the homogenate using a standard method (e.g., BCA

assay).

b. Enzymatic Reaction

Prepare a reaction mixture containing:

Cell/tissue homogenate (as the enzyme source)

Glucosylceramide (substrate, can be fluorescently or isotopically labeled for detection)

UDP-galactose (donor substrate)

Reaction buffer (e.g., 50 mM HEPES, pH 7.3)

Cofactors (e.g., 5 mM MgCl2, 5 mM MnCl2)

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

Stop the reaction by adding a quenching solvent (e.g., chloroform/methanol mixture).

c. Product Detection and Quantification

Extract the lipids from the reaction mixture.
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Separate the product (lactosylceramide) from the unreacted substrate using thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantify the amount of product formed using an appropriate detection method (e.g.,

fluorescence detection for NBD-labeled substrates, liquid scintillation counting for

radiolabeled substrates, or LC-MS/MS for unlabeled or isotopically labeled substrates).

Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).

β-Galactosidase Activity Assay
This protocol provides a general method for measuring β-galactosidase activity using a

chromogenic substrate.

a. Preparation of Cell Lysate

Lyse cells in a buffer compatible with the enzyme assay (e.g., Z-buffer: 60 mM Na2HPO4, 40

mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

Determine the protein concentration of the lysate.

b. Enzymatic Reaction

Prepare a reaction mixture containing:

Cell lysate

o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate

Reaction buffer (e.g., Z-buffer)

Incubate the reaction at a controlled temperature (e.g., 37°C).

Stop the reaction after a specific time by adding a stop solution (e.g., 1 M Na2CO3).

c. Detection

Measure the absorbance of the reaction mixture at 420 nm, which corresponds to the

formation of the yellow product, o-nitrophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the enzyme activity based on the rate of product formation, normalized to the

amount of protein in the lysate.
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Caption: Metabolic pathway of Lactosyl-C18-sphingosine.
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Caption: LC-MS/MS workflow for quantification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b051368?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell/Tissue Homogenate
(Enzyme Source)

Enzymatic Reaction
(Substrate + Cofactors)

Incubation
(37°C)

Reaction Termination

Product Detection & Quantification
(HPLC, LC-MS/MS, etc.)

Click to download full resolution via product page

Caption: General workflow for enzyme activity assay.

Conclusion
The endogenous metabolism of lactosyl-C18-sphingosine is a critical aspect of sphingolipid

biology, with implications for both normal cellular function and disease. This guide has provided

a comprehensive overview of its metabolic pathways, highlighting the key enzymatic steps of

synthesis and degradation. While significant progress has been made in understanding the
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metabolism of its precursor, lactosylceramide, further research is needed to fully elucidate the

specific metabolic fate and regulatory mechanisms of lactosyl-C18-sphingosine itself,

particularly concerning its potential reacylation. The provided experimental protocols and

quantitative data serve as a valuable resource for researchers in this field, paving the way for

future discoveries regarding the precise roles of this bioactive lipid in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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